1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)-
Description
1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)- is a substituted indole derivative characterized by a methyl group at the nitrogen atom of the indole ring and an isopropyl group (1-methylethyl) at the carboxamide nitrogen. Its molecular formula is C₁₃H₁₆N₂O, with a calculated molecular weight of 232.29 g/mol. The compound belongs to the broader class of indole carboxamides, which are pharmacologically significant due to their interactions with biological targets such as enzymes and receptors .
Properties
CAS No. |
61939-19-3 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-methyl-N-propan-2-ylindole-2-carboxamide |
InChI |
InChI=1S/C13H16N2O/c1-9(2)14-13(16)12-8-10-6-4-5-7-11(10)15(12)3/h4-9H,1-3H3,(H,14,16) |
InChI Key |
RWLJZYPWAYQPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves the reaction of 1-methylindole with isopropylamine and a carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The indole nitrogen and carboxamide group participate in alkylation reactions. A key synthesis route involves:
-
Methylation of ethyl 1H-indole-2-carboxylate with methyl iodide in the presence of KOH/NaOH, yielding the N-methylated intermediate .
-
Isopropyl substitution via nucleophilic acyl substitution using isopropylamine, forming the final 1-methyl-N-(1-methylethyl) carboxamide group .
Example Reaction Pathway:
textEthyl 1H-indole-2-carboxylate → Methylation (CH3I, KOH) → 1-Methylindole-2-carboxylate → Hydrolysis → 1-Methylindole-2-carboxylic acid → Coupling (isopropylamine, EDCI/HOBt) → Target compound
Yield: >90% for carboxamide formation under optimized conditions .
Coupling Reactions
The carboxamide moiety facilitates peptide-like coupling with amines and heterocycles:
These methods are critical for introducing pharmacologically active side chains .
a) Ester Hydrolysis
The ethyl ester precursor is hydrolyzed to the free carboxylic acid using NaOH/EtOH under reflux :
textEthyl 1-methylindole-2-carboxylate → 1-Methylindole-2-carboxylic acid (NaOH, EtOH, Δ)
b) Cyclization
Under acidic conditions, the carboxamide group can participate in cyclization to form fused heterocycles, though specific examples for this compound require further characterization.
Electrophilic Aromatic Substitution
The indole ring undergoes substitutions at C3, C5, and C7 positions:
-
Halogenation : Chlorination/bromination at C3 using NXS (X = Cl, Br) in DMF .
-
Methoxy substitution : Direct methoxylation at C5 using Cu(OAc)₂ and methoxyamine.
Notable Example :
5-Methoxy derivatives show enhanced binding to TRPV1 channels, with IC50 values <1 μM .
a) Allosteric CB1 Modulation
C3 substituents significantly influence cannabinoid receptor activity :
| C3 Substituent | Binding Affinity (Kₐ, nM) | Allosteric Cooperativity (α) |
|---|---|---|
| -H | 469.9 | 17.6 |
| -C₅H₁₁ | 259.7 | 6.8 |
| -Cl | 24.2 | 24.0 |
Chloro-substituted analogs exhibit 10-fold improved binding over unmodified derivatives .
b) Antimicrobial Derivatives
Thiazole-conjugated analogs (e.g., compound in) demonstrate MmpL3 inhibition in Mycobacterium tuberculosis (MIC = 0.12 μM) .
Stability and Degradation
-
Acidic Hydrolysis : The carboxamide bond resists cleavage below pH 3, but prolonged exposure to HCl/MeOH (1:1) at 60°C results in 30% hydrolysis over 48 hr .
-
Oxidative Stability : Susceptible to meta-chloroperbenzoic acid (mCPBA), forming N-oxide derivatives at the indole nitrogen.
Key Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1H-Indole-2-carboxamide derivatives often involves various chemical transformations. For instance, the synthesis of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides has been documented, demonstrating the compound's versatility in forming new derivatives with enhanced biological activities . These derivatives have been characterized using spectroscopic methods, confirming their structures and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of indole-2-carboxamide derivatives. For example, compounds synthesized from indole frameworks exhibited significant antibacterial effects against various strains, including Mycobacterium tuberculosis. The compound N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide showed promising activity with a minimum inhibitory concentration (MIC) of 0.012 µM against resistant strains .
Anticancer Potential
The anticancer properties of 1H-Indole-2-carboxamide derivatives have been extensively studied. A series of derivatives demonstrated potent antiproliferative activities against cancer cell lines such as HeLa and MCF-7. Notably, one derivative exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating its potential as a chemotherapeutic agent . Mechanistic studies revealed that these compounds induce apoptosis and inhibit tubulin polymerization, similar to known chemotherapeutics like colchicine .
Neuroprotective Effects
Some derivatives have shown neuroprotective effects by inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway, which is crucial for cellular survival during hypoxic conditions. This suggests potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
| Study | Compound | Target | Activity | IC50/MIC |
|---|---|---|---|---|
| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides | Bacterial strains | Antimicrobial | MIC = 0.012 µM | |
| N-methyl-N-(3,4,5-trimethoxyphenyl)acetamide | Cancer cell lines (HeLa, MCF-7) | Antiproliferative | IC50 = 0.34 µM | |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Mycobacterium tuberculosis | Antitubercular | MIC = 0.012 µM | |
| N-acetylserotonin derivative | Hypoxic brain damage model | Neuroprotective | Not specified |
Mechanism of Action
The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit glycine transporters, resulting in increased levels of glycine in the cerebrospinal fluid, which can have therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous indole carboxamides:
Notes on Properties:
- Lipophilicity (logP) : The target compound’s isopropyl group confers moderate lipophilicity (estimated logP ~2.8), higher than the pyridin-4-yl derivative (logP 2.35) due to the latter’s polar heterocycle . However, it is less lipophilic than compounds with larger alkyl or aromatic groups.
- Steric Effects : The isopropyl group introduces steric hindrance, which may influence binding to biological targets compared to linear alkyl or planar aromatic substituents (e.g., pyridin-4-yl or naphthalenylmethyl) .
- Molecular Weight : The target compound’s low molecular weight (232.29) contrasts with derivatives like the naphthalenylmethyl analog (446.54), which may exhibit reduced bioavailability due to size .
Regulatory and Functional Comparisons
Indole carboxamides are often regulated due to their structural similarity to controlled substances. Key regulatory and functional distinctions include:
Regulatory Status :
- The target compound’s isopropyl substitution at the carboxamide nitrogen aligns with regulated indole carboxamides, which include alkyl, cycloalkyl, or benzyl groups at this position .
- Pyridin-4-yl and naphthalenylmethyl derivatives may face additional scrutiny due to their aromatic substituents, which are explicitly listed in controlled substance amendments .
- Substituents like pyridin-4-yl may enhance solubility and target specificity, whereas bulky groups (e.g., naphthalenylmethyl) could improve binding affinity but reduce metabolic stability .
Biological Activity
1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)- is a compound belonging to the indole-2-carboxamide class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interaction with cannabinoid receptors, and potential applications in treating tuberculosis and other diseases.
Antimicrobial Activity
Indole-2-carboxamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi.
Key Findings:
- Minimum Inhibitory Concentrations (MIC) : A specific derivative demonstrated an MIC of less than 6.25 μg/mL against several pathogens, showcasing its potential as a potent antimicrobial agent compared to standard drugs like gentamicin (MIC < 3.0 μg/mL) .
- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of cell wall synthesis and DNA damage, which are critical for bacterial survival .
Antituberculosis Activity
The indole-2-carboxamide scaffold has been identified as a promising lead in the development of antituberculosis agents.
Notable Research:
- A study highlighted that certain indole-2-carboxamides exhibit low micromolar potency against Mycobacterium tuberculosis (Mtb) . The structure-activity relationship (SAR) studies indicated that modifications, such as alkyl substitutions on the cyclohexyl ring, enhanced Mtb activity while maintaining metabolic stability .
| Compound | Potency (IC50) | Solubility | Notes |
|---|---|---|---|
| Compound 39 | Low micromolar | Low | Improved Mtb activity |
| Compound 41 | Low micromolar | Low | Enhanced metabolic stability |
Cannabinoid Receptor Modulation
The compound also exhibits activity as a modulator of cannabinoid receptors, particularly CB1.
Detailed Insights:
- SAR studies revealed that the presence of specific substituents significantly influences the modulation potency at the CB1 receptor. For instance, a diethylamino group at the 4-position of the phenyl ring was found to enhance potency .
| Compound | IC50 (nM) | Modulation Type |
|---|---|---|
| Compound 45 | 79 | Negative Allosteric Modulator |
| Compound 17 | 212 | Less Potent |
Case Studies
Several case studies have further elucidated the biological activity of indole-2-carboxamide derivatives:
- Antimicrobial Evaluation : A study conducted by Hussain et al. assessed various indole derivatives against multiple pathogens and found significant antibacterial activity linked to specific structural modifications .
- Antitubercular Evaluation : Ustundag et al. investigated indole-based hydrazide-hydrazone derivatives for their antitubercular properties against M. tuberculosis and reported promising results with MIC values ranging from 6.25 to 25 mg/mL .
- Cannabinoid Modulation : Research on CB1 modulators indicated that certain structural features are crucial for enhancing binding affinity and efficacy, paving the way for potential therapeutic applications in pain management and other conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)-, and what purification techniques are recommended?
- Methodological Answer : A robust synthesis approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization from a DMF/acetic acid mixture to achieve high purity. This method, adapted from analogous indole-carboxamide syntheses, ensures efficient cyclization and minimizes side products. Critical parameters include reaction time (3–5 hours) and stoichiometric control of the formyl-indole intermediate . Post-synthesis purification should employ sequential washing (e.g., acetic acid, ethanol, diethyl ether) to remove unreacted starting materials .
Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole core and substitution patterns, particularly the 1-methyl and isopropylamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) assesses purity. Differential Scanning Calorimetry (DSC) can determine melting points (e.g., mp 221–223°C for related indole derivatives) to verify crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this, standardize experimental protocols using a common reference compound and validate results across multiple independent labs. Additionally, employ a theoretical framework (e.g., structure-activity relationship models) to contextualize observed differences. Linking findings to established biological pathways or receptor-binding hypotheses can clarify mechanistic inconsistencies .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking studies using SMILES notation (e.g.,
CN1C=CC2=C1C=CC=C2for the indole core) can predict binding affinities to enzymes like cytochrome P450 or serotonin receptors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. Molecular dynamics simulations (50–100 ns trajectories) evaluate stability in aqueous or lipid bilayer environments, which is critical for pharmacokinetic predictions .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize analogs by modifying the isopropylamide group (e.g., substituting with cyclopropyl or tert-butyl) and the indole nitrogen’s methyl group. Test these derivatives in standardized assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity. Use cluster analysis or Principal Component Analysis (PCA) to identify critical pharmacophoric features. Reference related compounds (e.g., N-[2-(1H-indol-3-yl)ethyl]carboxamides) for scaffold inspiration .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Despite limited hazard data, assume potential toxicity. Use fume hoods for synthesis and handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid prolonged storage due to possible degradation; store under inert atmosphere at –20°C. Dispose of waste via certified hazardous waste services, adhering to federal and local regulations. Regularly review updated safety data sheets (SDS) for new hazard information .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in the reported solubility of this compound across studies?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or solvent polarity effects. Characterize crystalline vs. amorphous phases via X-ray Diffraction (XRD) and compare solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Use Hansen Solubility Parameters (HSPs) to model solvent compatibility and identify optimal dissolution media .
Theoretical and Methodological Frameworks
Q. What theoretical frameworks guide the study of this compound’s metabolic pathways?
- Methodological Answer : Link research to cytochrome P450 (CYP) enzyme kinetics or glutathione conjugation pathways. Use isotope-labeled analogs (e.g., ¹⁴C-methyl groups) in tracer studies to map metabolites. Pair these findings with computational predictions (e.g., BioTransformer 3.0) to validate biotransformation hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
